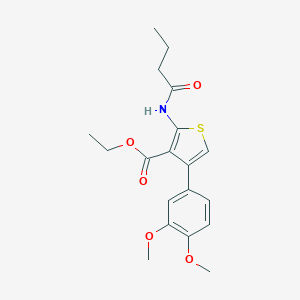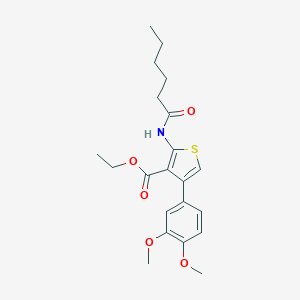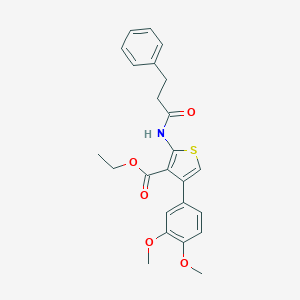![molecular formula C20H18BrNO3 B376509 N-(4-bromophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide CAS No. 443320-36-3](/img/structure/B376509.png)
N-(4-bromophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group and a tetrahydrodibenzofuran moiety, which are linked through an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenol, is reacted with an appropriate acylating agent to form the 4-bromophenyl intermediate.
Formation of the Tetrahydrodibenzofuran Intermediate: The tetrahydrodibenzofuran moiety is synthesized through a series of cyclization reactions starting from a suitable precursor.
Coupling Reaction: The 4-bromophenyl intermediate is then coupled with the tetrahydrodibenzofuran intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Acetylation: The final step involves the acetylation of the coupled product to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorophenyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetamide: Similar structure with a fluorine atom instead of bromine.
N-(4-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetamide: Similar structure with a methyl group instead of bromine.
Uniqueness
N-(4-bromophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s properties compared to its analogs.
Eigenschaften
CAS-Nummer |
443320-36-3 |
|---|---|
Molekularformel |
C20H18BrNO3 |
Molekulargewicht |
400.3g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetamide |
InChI |
InChI=1S/C20H18BrNO3/c21-13-5-7-14(8-6-13)22-20(23)12-24-15-9-10-19-17(11-15)16-3-1-2-4-18(16)25-19/h5-11H,1-4,12H2,(H,22,23) |
InChI-Schlüssel |
ZQQHZWWIVONHNI-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)Br |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-chloroanilino)methylene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B376426.png)
![Ethyl 3-[(2-bromobenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B376428.png)

![Ethyl 3-[(4-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B376431.png)

![Ethyl 2-[(2-bromobenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B376435.png)

![3-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B376439.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B376440.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B376444.png)
![N-(2,6-diethylphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B376445.png)

![N-(2,6-diisopropylphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B376448.png)
![N-{4-[5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}-N-(1-ethyl-1H-benzimidazol-2-yl)amine](/img/structure/B376449.png)
